molecular formula C20H23ClN2O B2963687 N-[(1-benzylpiperidin-4-yl)methyl]-3-chlorobenzamide CAS No. 953933-55-6

N-[(1-benzylpiperidin-4-yl)methyl]-3-chlorobenzamide

Cat. No.: B2963687
CAS No.: 953933-55-6
M. Wt: 342.87
InChI Key: KUJQTLCVZYQEQV-UHFFFAOYSA-N
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Description

N-[(1-Benzylpiperidin-4-yl)methyl]-3-chlorobenzamide is a synthetic small-molecule compound of interest in neuroscience and medicinal chemistry research. Its structure incorporates a 1-benzylpiperidine moiety, a scaffold frequently identified in ligands for central nervous system (CNS) targets . This scaffold is known for its presence in compounds that interact with acetylcholinergic and monoaminergic systems . Specifically, some 1-benzylpiperidine derivatives have been characterized as monoamine releasing agents with selectivity for dopamine and norepinephrine transporters , while other structurally related benzamide compounds have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), a key therapeutic target for cognitive disorders . The inclusion of a meta-chlorobenzamide group in the structure is a significant feature, as a chlorine atom at the meta-position of the phenyl ring in similar molecules has been correlated with enhanced biological activity, such as markedly improved AChE inhibition . This suggests that this compound could serve as a valuable chemical tool for probing cholinesterase kinetics or as a lead structure for the development of novel neurotherapeutics. Researchers can utilize this compound for in vitro enzyme assays, receptor binding studies, and as a building block in the synthesis of more complex chemical entities. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c21-19-8-4-7-18(13-19)20(24)22-14-16-9-11-23(12-10-16)15-17-5-2-1-3-6-17/h1-8,13,16H,9-12,14-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJQTLCVZYQEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1-benzylpiperidin-4-yl)methyl]-3-chlorobenzamide is a compound of significant interest in pharmacological research, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a detailed overview of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential clinical implications.

Chemical Structure and Properties

The compound features a benzylpiperidine moiety linked to a chlorobenzamide, which is essential for its biological activity. The structural formula is represented as follows:

C19H22N2O(CID 40598)\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}\quad (\text{CID 40598})

This compound exhibits multiple pharmacological effects, primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial enzymes in the cholinergic system. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in models of Alzheimer's disease.

Inhibition Potency

The inhibitory potency of this compound on AChE and BuChE can be summarized as follows:

Target IC50 Value (μM) Reference
AChE0.220
BuChE1.23

In Vitro Studies

In vitro studies have demonstrated that this compound possesses significant inhibitory activity against both AChE and BuChE. The compound's ability to cross the blood-brain barrier (BBB) enhances its potential as a therapeutic agent for central nervous system disorders.

In Vivo Studies

Animal studies have corroborated the in vitro findings, showing improvements in cognitive function and memory retention in models treated with this compound. For instance, transgenic mice models exhibited notable reductions in amyloid-beta plaques when treated with the compound, indicating its potential to ameliorate neurodegenerative processes associated with AD.

Case Studies

Several case studies have been published that illustrate the efficacy of this compound:

  • Study on Cognitive Enhancement : A study involving aged rats showed that administration of the compound resulted in improved performance on cognitive tasks compared to control groups, suggesting enhanced cholinergic activity.
  • Neuroprotective Effects : Another case study highlighted the neuroprotective properties of the compound against oxidative stress-induced neuronal damage, further supporting its potential role in neuroprotection.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the piperidine ring and benzamide moiety significantly influence the biological activity of this class of compounds. Variations in substituents can lead to enhanced selectivity for AChE versus BuChE inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) N-(Benzothiazol-2-yl)-3-chlorobenzamide
  • Structure : Replaces the benzylpiperidine group with a benzothiazole ring.
  • Synthesis: Synthesized via the reaction of 3-chlorobenzoyl chloride with 2-aminobenzothiazole in the presence of cobalt(II) salts, leading to dethiocyanation and formation of the benzothiazole derivative .
  • Key Features: Exhibits multiple donor atoms (O, N, S), enabling coordination chemistry with transition metals. Its crystal structure (triclinic, space group Pī) was confirmed via X-ray diffraction .
(b) N-(3-Chlorophenethyl)-4-nitrobenzamide
  • Structure : Contains a phenethylamine substituent and a nitro group on the benzamide.
  • Synthesis : Prepared by coupling 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride .
  • Characterized via NMR, UV, and mass spectrometry .
(c) N-(Allylcarbamothioyl)-3-chlorobenzamide (BATU-02)
  • Structure : Incorporates a thiourea (carbamothioyl) group instead of the benzylpiperidine moiety.
  • Synthesis : Derived from 3-chlorobenzoyl chloride and allyl isothiocyanate.
  • Key Features : Demonstrates higher cytotoxicity (IC₅₀ values lower than 5-fluorouracil) in anticancer assays, attributed to the thioamide group’s electron-withdrawing effects .
(d) 4-Chloro-N-(piperidin-3-yl)benzamide
  • Structure : Features a piperidine ring directly attached to the benzamide without a benzyl group.
  • Synthesis : Prepared via amidation of 4-chlorobenzoyl chloride with piperidin-3-amine.

Comparative Analysis of Structural and Functional Properties

Compound Molecular Formula Key Substituent Synthetic Route Biological/Functional Notes
N-[(1-Benzylpiperidin-4-yl)methyl]-3-chlorobenzamide C₂₀H₂₃ClN₂O Benzylpiperidine-methyl Triethylamine-mediated coupling Not reported in provided evidence.
N-(Benzothiazol-2-yl)-3-chlorobenzamide C₁₄H₁₀ClN₃OS Benzothiazole Cobalt(II)-catalyzed dethiocyanation Metal coordination capability .
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ Phenethylamine, nitro group Amide coupling Enhanced electrophilicity for bioactivity.
BATU-02 C₁₁H₁₁ClN₂OS Allylthiourea Thiourea formation High cytotoxicity (anticancer potential) .
4-Chloro-N-(piperidin-3-yl)benzamide C₁₂H₁₅ClN₂O Piperidine Direct amidation Simplified structure for SAR studies .

Crystallographic and Spectroscopic Comparisons

  • This compound: No crystallographic data provided in evidence.
  • N-(Benzothiazol-2-yl)-3-chlorobenzamide : Crystallizes in a triclinic system (a = 7.0299 Å) with hydrogen-bonded networks stabilizing the structure . Infrared (IR) peaks at 1675 cm⁻¹ (C=O) and 3290 cm⁻¹ (N–H) confirm amide and aromatic groups .
  • BATU-02: IR spectra show C=S stretching at ~1250 cm⁻¹, absent in non-thioamide analogues .

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